2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the homolytic aromatic alkylation protocol, which is a metal-free process. This method allows for the efficient synthesis of the bicyclo[1.1.1]pentane building block . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the phenyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
2-Bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid:
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: This compound lacks the fluorine atom, which can influence its chemical properties and uses.
The presence of the fluorine atom in 2-Fluoro-3-phenylbicyclo[11
Properties
Molecular Formula |
C12H11FO2 |
---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C12H11FO2/c13-9-11(8-4-2-1-3-5-8)6-12(9,7-11)10(14)15/h1-5,9H,6-7H2,(H,14,15) |
InChI Key |
QHYJFZPYGKHTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2F)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.